molecular formula C10H21F6NSi2 B1329955 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE CAS No. 39482-87-6

1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE

Cat. No.: B1329955
CAS No.: 39482-87-6
M. Wt: 325.44 g/mol
InChI Key: ITRFWRDOAWGZFV-UHFFFAOYSA-N
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Description

1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE: is a specialized organosilicon compound It is characterized by the presence of trifluoropropyl groups attached to silicon atoms, which impart unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE typically involves the reaction of dimethylchlorosilane with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the silicon atoms. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions may involve the trifluoropropyl groups, often using reducing agents such as lithium aluminum hydride.

    Substitution: The silicon atoms in the compound can participate in substitution reactions, where the trifluoropropyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, organometallic compounds; reactions may require catalysts and are often performed under controlled temperatures.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with reduced trifluoropropyl groups.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of advanced materials, including fluorinated siloxanes and silanes. These materials are valued for their thermal stability, hydrophobicity, and chemical resistance.

Biology: In biological research, the compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption.

Industry: In the industrial sector, the compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties make it suitable for applications requiring high-performance materials with resistance to harsh environmental conditions.

Mechanism of Action

The mechanism by which 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE exerts its effects is primarily through its interaction with other molecules via its silicon and trifluoropropyl groups. These interactions can lead to the formation of stable complexes and networks, which contribute to the compound’s unique properties. The molecular targets and pathways involved include the modification of surface properties and the stabilization of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

  • Dimethyl(3,3,3-trifluoropropyl)silanol
  • Trifluoropropyltrimethoxysilane
  • Trifluoropropylmethylsiloxane

Comparison: Compared to similar compounds, 1,3-BIS(3,3,3-TRIFLUOROPROPYL)TETRAMETHYLDISILAZANE offers enhanced stability and unique reactivity due to the presence of multiple trifluoropropyl groups. This makes it particularly valuable in applications requiring high-performance materials with specific chemical and physical properties.

Properties

IUPAC Name

3-[[[dimethyl(3,3,3-trifluoropropyl)silyl]amino]-dimethylsilyl]-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F6NSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRFWRDOAWGZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC(F)(F)F)N[Si](C)(C)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F6NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068177
Record name Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-
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Molecular Weight

325.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39482-87-6
Record name N-[Dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silanamine
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Record name 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane
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Record name Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-
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Record name Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-
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Record name N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)silylamine
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Record name 1,3-BIS(3,3,3-TRIFLUOROPROPYL)-1,1,3,3-TETRAMETHYLDISILAZANE
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